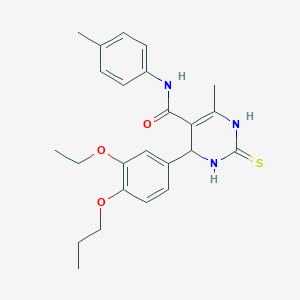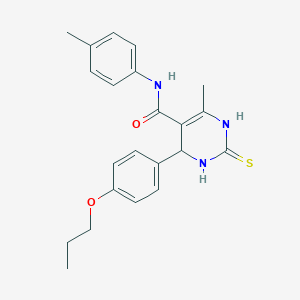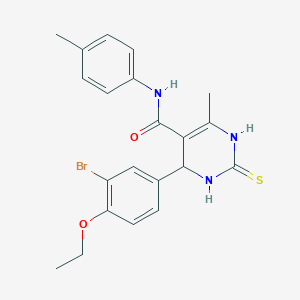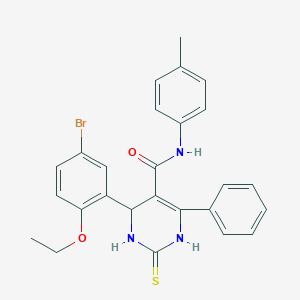
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DMTBT, is a synthetic antioxidant compound that has been extensively studied for its potential use in various fields including pharmaceuticals, food additives, and cosmetics.
Mecanismo De Acción
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It also inhibits lipid peroxidation and prevents the formation of reactive oxygen species. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, further enhancing its antioxidant properties.
Biochemical and Physiological Effects:
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and reduce inflammation. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a relatively stable compound and can be easily synthesized in the laboratory. It is also relatively non-toxic and has been shown to have low cytotoxicity. However, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has poor solubility in water, which may limit its use in certain applications. In addition, further studies are needed to fully understand the safety and efficacy of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in humans.
Direcciones Futuras
There are several future directions for research on (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and its potential therapeutic benefits in these diseases. Another area of interest is the use of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione as a food additive and cosmetic ingredient. Further studies are needed to fully understand the safety and efficacy of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in these applications. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in humans, as well as its potential interactions with other drugs.
Métodos De Síntesis
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, including the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid in the presence of a catalyst. Other methods include the reaction of 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid with 3,5-di-tert-butyl-4-hydroxybenzyl chloride in the presence of a base or the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiosemicarbazide followed by the reaction with 2-butyl-2-oxo-1,3-thiazolidine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, (5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been investigated for its potential use as a food additive and a cosmetic ingredient due to its antioxidant properties.
Propiedades
Nombre del producto |
(5E)-3-(butan-2-yl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C22H31NO3S |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
(5E)-3-butan-2-yl-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H31NO3S/c1-9-13(2)23-19(25)17(27-20(23)26)12-14-10-15(21(3,4)5)18(24)16(11-14)22(6,7)8/h10-13,24H,9H2,1-8H3/b17-12+ |
Clave InChI |
HOYATWODJTTXLP-SFQUDFHCSA-N |
SMILES isomérico |
CCC(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)/SC1=O |
SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SC1=O |
SMILES canónico |
CCC(C)N1C(=O)C(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)





![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)
![3-(2-Fluorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B306178.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B306181.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306183.png)
![3-Benzyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306184.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306185.png)